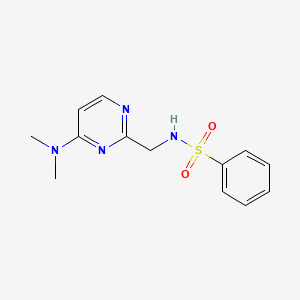

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-17(2)13-8-9-14-12(16-13)10-15-20(18,19)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWDCCBVMZNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable leaving group is replaced by the dimethylamino group.

Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through a coupling reaction, often using a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at reactive positions. Key observations include:

-

The dimethylamino group enhances ring electron density, directing substitution to the methyl group on the pyrimidine ring .

-

Sulfonamide NH participates in deprotonation under basic conditions, acting as a nucleophile in alkylation reactions .

Oxidation and Reduction Reactions

The compound’s sulfonamide and pyrimidine moieties undergo redox transformations:

-

Oxidative cleavage of the sulfonamide group yields sulfonic acids, useful for further functionalization.

-

Controlled reduction preserves the pyrimidine ring while saturating specific bonds .

Condensation and Schiff Base Formation

The benzenesulfonamide group participates in condensation reactions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Schiff base synthesis | Ethanol, 4-(dimethylamino)benzaldehyde | Formation of imine-linked derivatives |

-

Condensation with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) produces stable Schiff bases, confirmed by FT-IR and NMR .

-

Reaction efficiency depends on solvent polarity and temperature, with ethanol providing optimal yields .

Acid/Base Reactivity

The sulfonamide group exhibits pH-dependent behavior:

-

Stability studies show decomposition under strongly acidic conditions (pH < 2) due to sulfonamide hydrolysis.

Cross-Coupling Reactions

The pyrimidine ring supports metal-catalyzed coupling:

| Reaction Type | Catalysts/Reagents | Products/Outcomes | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | Biaryl-functionalized pyrimidine derivatives |

-

Coupling occurs preferentially at the 4-position of the pyrimidine due to steric hindrance at the dimethylamino-substituted 2-position .

Key Research Findings:

-

Schiff Base Stability : Derivatives exhibit thermal stability up to 228°C, confirmed by melting point analysis .

-

Enzyme Inhibition : Structural analogs show selective binding to carbonic anhydrase IX, suggesting potential in cancer therapy.

-

Synthetic Flexibility : Multi-step reactions (e.g., alkylation followed by condensation) enable diverse pharmacophore development .

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide has been studied for its anticancer properties. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in cancer therapy. For example:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 1.52 to 6.31 μM.

Enzyme Inhibition

The compound exhibits potential as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Molecular docking studies suggest that it binds effectively to the active site of the enzyme, indicating its potential for selective targeting of tumor cells while minimizing effects on normal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps using high-pressure reactors and continuous flow techniques to enhance yield and purity. Variants of this compound have been synthesized to explore their biological activities:

- 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide : This derivative has shown significant inhibitory effects against certain cancer cell lines.

The following table summarizes the biological activity data related to this compound:

| Activity | Cell Line/Model | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer Activity | Breast Cancer | 1.52 | Significant cytotoxicity observed |

| Enzyme Inhibition | Carbonic Anhydrase IX | - | Potential selective targeting of tumor cells |

| Cytotoxicity | A549 (Lung Cancer) | 6.31 | High selectivity against cancer cells |

Research Findings and Insights

Research indicates that this compound's unique structural features contribute to its promising biological activities:

- Enhanced Solubility : The sulfonamide group improves solubility and bioavailability, crucial for drug formulation.

- Biological Targeting : The dimethylamino group enhances the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine ring, the sulfonamide linker, and aromatic modifications. Selected examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound may improve solubility and alter binding kinetics compared to halogenated derivatives like PPA14 (4-fluorophenyl) or PPA15 (2-chlorophenyl), which exhibit stronger cytotoxic effects .

- Linker Flexibility: The methyl linker in the target compound contrasts with rigid Schiff base linkers (e.g., benzylideneamino in 3f or 2g), which may reduce conformational flexibility but enhance stability .

- Thermal Stability : Schiff base derivatives (e.g., 3f, 2g) exhibit high melting points (>250°C), suggesting robust crystalline structures, whereas the target compound’s melting point remains uncharacterized .

Anticancer Potential

- PPA14 and PPA15 : These analogs inhibit lung cancer cell viability by >50% and induce G2/M phase arrest, likely via interference with microtubule dynamics or DNA repair pathways .

- Schiff Base Derivatives (e.g., 2g, 2j) : Exhibit moderate cytotoxicity against microbial strains but lack direct anticancer data in the provided evidence .

- Hypothesized Mechanism for Target Compound: The dimethylamino group may enhance interactions with ATP-binding pockets of kinases, analogous to pyrimidine-based inhibitors in (e.g., compound 31 with piperidine modifications) .

Enzyme Inhibition

- Kinase Targeting: Pyrimidine-sulfonamide hybrids in (e.g., compound 31) show nanomolar affinity for kinase targets, suggesting the dimethylamino group in the target compound could modulate similar interactions .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a pyrimidine ring, linked to a benzenesulfonamide moiety. The structural characteristics contribute to its biological activity, particularly as an enzyme inhibitor and in medicinal applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. Studies report IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency and selectivity over CA II (IC50 values of 1.55–3.92 μM) .

- Cellular Mechanisms : In cancer cell lines such as MDA-MB-231, the compound induces apoptosis, evidenced by significant increases in annexin V-FITC positivity . This suggests potential applications in cancer therapy.

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anticancer Activity : The compound exhibits significant anticancer effects, particularly in triple-negative breast cancer (TNBC) models. It demonstrates a selective cytotoxicity profile, with a notable 20-fold difference in activity between cancerous and non-cancerous cells .

- Antibacterial Properties : Research indicates that this compound also possesses antibacterial properties. It was evaluated against various bacterial strains, showing significant inhibition rates (up to 80.69% against Staphylococcus aureus) at concentrations of 50 μg/mL .

Table 1: Summary of Biological Activities

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have also been studied:

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:

- Synthesis of the pyrimidine intermediate : Condensation of dimethylamine with a halogenated pyrimidine precursor under reflux in anhydrous conditions.

- Sulfonamide coupling : Reaction of the pyrimidine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

Characterization : - IR spectroscopy : Peaks at ~3266 cm⁻¹ (N-H stretch), 1569 cm⁻¹ (C=N imine), and 1520 cm⁻¹ (aromatic C=C) confirm functional groups .

- ¹H NMR : Signals at δ 8.43 ppm (CH=N imine), 3.08 ppm (dimethylamino protons), and aromatic protons between δ 6.81–8.60 ppm .

- Melting point : Typically 240–260°C, indicating high purity .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

- High-performance liquid chromatography (HPLC) : Retention times (e.g., 11.09 min under method A) and peak symmetry ensure no impurities .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .

- X-ray crystallography : Single-crystal diffraction data (e.g., CCDC reference HB6971) confirm molecular geometry and packing .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., urease or HIV protease). For example, pyrimidine-based sulfonamides show docking scores of −9.2 kcal/mol against urease active sites .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess reactivity and stability .

- Pharmacokinetic modeling : Predicts ADMET properties (e.g., logP = 2.8, indicating moderate lipophilicity) using QikProp or SwissADME .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies in NMR or IR spectra are addressed via:

- 2D NMR techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : Absolute configuration confirmation (e.g., bond angles of 120° for the pyrimidine ring) .

- Isotopic labeling : Deuterated analogs clarify ambiguous proton assignments in crowded spectral regions .

Q. What methodologies are employed to evaluate its cytotoxicity in cancer research?

- Sulforhodamine B (SRB) assay : Cells are fixed with trichloroacetic acid, stained with SRB, and quantified at 564 nm. IC₅₀ values (e.g., 12 µM against HeLa cells) are calculated using nonlinear regression .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining detects early/late apoptotic populations .

- Clonogenicity tests : Colony formation assays assess long-term inhibitory effects post-treatment .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Catalyst screening : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions (yield increased from 65% to 90%) .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for imine formation .

Q. What are the best practices for analyzing enzyme inhibition kinetics?

- Michaelis-Menten plots : Measure initial reaction rates at varying substrate concentrations. For urease inhibition, Km values shift from 1.2 mM (control) to 3.5 mM (with inhibitor) .

- Lineweaver-Burk analysis : Distinguishes competitive (unchanged Vmax) vs. non-competitive (unchanged Km) inhibition modes .

- IC₅₀ determination : Dose-response curves fitted using GraphPad Prism (R² > 0.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.